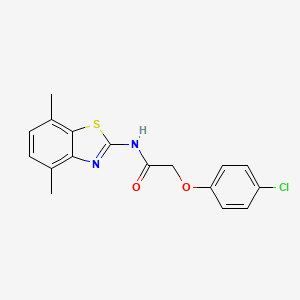

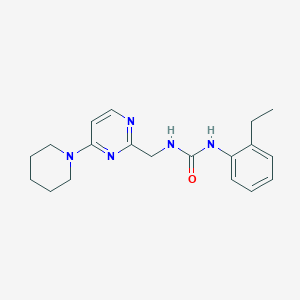

![molecular formula C9H14O2 B2613474 2-Spiro[2.4]heptan-7-ylacetic acid CAS No. 1368193-08-1](/img/structure/B2613474.png)

2-Spiro[2.4]heptan-7-ylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Spiro[2.4]heptan-7-ylacetic acid” is a complex organic compound . It has a CAS Number of 1368193-08-1 and a molecular weight of 154.21 . The IUPAC name for this compound is spiro[2.4]hept-4-ylacetic acid .

Synthesis Analysis

Methods for the preparation of synthons for syntheses of spiro[2.4]heptane analogues of prostaglandins have been described . Two of them enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one . After transformation into the 5-phenylthio-α,β-unsaturated ketone, it was subjected to conjugate addition of organocuprate reagent .Molecular Structure Analysis

The molecular structure of “2-Spiro[2.4]heptan-7-ylacetic acid” can be analyzed using a structural formula editor and a 3D model viewer . Once the molecule is drawn, it can be converted into a 3D model which is then displayed in the viewer .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Spiro[2.4]heptan-7-ylacetic acid” include a molecular weight of 154.21 . It is a liquid at normal conditions .Aplicaciones Científicas De Investigación

Organocatalytic Synthesis

The compound spiro[pyrrolidin-3,3'-oxindoles], which exhibits important biological activities, can be synthesized using an enantioselective organocatalytic approach. This approach involves the asymmetric catalytic three-component 1,3-dipolar cycloaddition, providing spirooxindole derivatives with high yield, unusual regiochemistry, and excellent stereoselectivities. This method suggests new avenues for medicinal chemistry and diversity-oriented synthesis (Chen et al., 2009).

Radical Generation and Observation

Spiro[3.3]heptan-3-yl radicals, structurally similar to cyclobutyl radicals, can be generated and observed via e.s.r. spectroscopy. These radicals show that hydrogen abstraction occurs at a similar rate from both C(2) and C(3) positions, indicating unique reactivity and structural properties (Roberts, Walton, & Maillard, 1986).

Optical Activity in Polyamides

Optically active (R)-spiro[3.3]heptane-2,6-dicarboxylic acid, used in polycondensation, yields polymers with significant optical properties. These properties include large positive Cotton effects, indicating potential applications in materials science and optical technologies (Tang, Miura, Imae, & Kawakami, 1999).

Safety and Hazards

Propiedades

IUPAC Name |

2-spiro[2.4]heptan-7-ylacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c10-8(11)6-7-2-1-3-9(7)4-5-9/h7H,1-6H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VECWLOAXNXPCLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CC2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)

![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

![3-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2613403.png)

![(2S,3S)-3-methyl-2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}pentanoic acid](/img/structure/B2613406.png)

![2-[4-(2,3-Dimethylphenyl)piperazino]-1-(3-methoxyphenyl)-1-ethanol](/img/structure/B2613407.png)

![N6-butyl-N4-(3-methoxyphenyl)-N6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2613414.png)